

Application Notes: Measurement of Endothelial Permeability using FITC-Dextran

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Compound of Interest		
Compound Name:	SC-46944	
Cat. No.:	B1681510	Get Quote

Introduction

Endothelial permeability is a critical physiological process that regulates the passage of fluids, solutes, and cells from the bloodstream into the surrounding tissues. The integrity of the endothelial barrier is essential for maintaining tissue homeostasis, and its disruption is a hallmark of various pathological conditions, including inflammation, sepsis, and tumor angiogenesis. The in vitro endothelial permeability assay provides a robust and reproducible method to quantify the integrity of an endothelial cell monolayer and to investigate the effects of various compounds on barrier function.

This protocol describes the use of Fluorescein isothiocyanate-dextran (FITC-dextran) as a fluorescent tracer to measure the permeability of an endothelial cell monolayer cultured on a permeable support, such as a Transwell® insert. When an endothelial monolayer is grown on the porous membrane of the insert, it forms a barrier between the upper (apical) and lower (basolateral) chambers. The permeability of this barrier can be assessed by adding FITC-dextran to the upper chamber and measuring its passage into the lower chamber over time. An increase in the fluorescence in the lower chamber corresponds to an increase in the permeability of the endothelial monolayer.

Product No. 46944: Fluorescein isothiocyanate-dextran

Product number 46944 from suppliers such as Sigma-Aldrich refers to FITC-dextran with an average molecular weight of 4,000 g/mol .[1] This reagent is a polysaccharide labeled with a fluorescent dye, making it an excellent tracer for permeability studies. It is not actively



transported by cells and its movement across the endothelial monolayer is primarily through the paracellular pathway (between the cells).

Experimental Protocols

- I. Preparation of Reagents
- Endothelial Cell Culture Medium: Prepare the appropriate complete growth medium for the endothelial cell type being used (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). A common medium is Medium 200 supplemented with Low Serum Growth Supplement (LSGS).
- FITC-Dextran Stock Solution (10 mg/mL):
 - Aseptically weigh out 10 mg of FITC-dextran (Product No. 46944).
 - Dissolve in 1 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or serum-free cell culture medium.
 - Vortex until fully dissolved.
 - Sterilize the solution by passing it through a 0.22 μm syringe filter.
 - Aliquot and store at -20°C, protected from light. The solution is stable for approximately 3 months.
- FITC-Dextran Working Solution (1 mg/mL):
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the 10 mg/mL stock solution 1:10 in serum-free cell culture medium to a final concentration of 1 mg/mL.
- II. Cell Culture and Seeding
- Culture endothelial cells (e.g., HUVECs) in T-75 flasks until they reach 80-90% confluency.



- Pre-coat Transwell® inserts (e.g., 24-well format, 0.4 μm pore size) with a suitable extracellular matrix protein such as 50 μg/mL fibronectin or 0.1% gelatin for 1 hour at 37°C.
- Aspirate the coating solution and allow the inserts to air dry in a sterile hood.
- Harvest the endothelial cells using trypsin-EDTA and resuspend them in complete growth medium.
- Seed the cells onto the apical side of the Transwell® inserts at a density of 1-2 x 10^5 cells per insert (for a 24-well plate).
- Add complete growth medium to the basolateral (lower) chamber.
- Culture the cells for 2-4 days at 37°C and 5% CO2, or until a confluent monolayer is formed. The formation of a confluent monolayer is critical for accurate permeability measurements.

III. Endothelial Permeability Assay

- After the endothelial monolayer has formed, gently aspirate the medium from the apical and basolateral chambers.
- Wash the monolayer once with pre-warmed serum-free medium.
- Add serum-free medium containing the test compound(s) at the desired concentrations to the apical chamber. For control wells, add serum-free medium alone.
- Incubate for the desired treatment period (e.g., 1 to 24 hours).
- Following the treatment, add the 1 mg/mL FITC-dextran working solution to the apical chamber.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- At the end of the incubation, collect a sample from the basolateral chamber.
- Measure the fluorescence of the sample using a fluorescence plate reader with an excitation wavelength of approximately 490 nm and an emission wavelength of approximately 520 nm.



• To determine the relative permeability, a standard curve can be generated by adding known concentrations of FITC-dextran to empty wells.

Data Presentation

The quantitative data from the endothelial permeability assay can be summarized in tables for clear comparison between different treatment groups.

Table 1: Raw Fluorescence Data from Permeability Assay

Treatment Group	Replicate 1 (RFU)	Replicate 2 (RFU)	Replicate 3 (RFU)	Mean RFU	Std. Deviation
Control	512	525	518	518.3	6.5
Compound A (1 μM)	834	851	842	842.3	8.5
Compound B (10 µM)	1256	1278	1265	1266.3	11.0
VEGF (50 ng/mL)	1543	1560	1551	1551.3	8.5

RFU: Relative Fluorescence Units

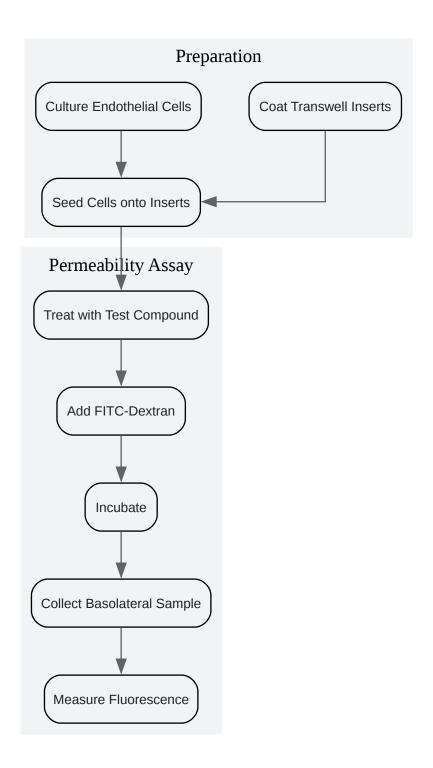
Table 2: Fold Change in Permeability Relative to Control

Treatment Group	Mean RFU	Fold Change vs. Control
Control	518.3	1.00
Compound A (1 μM)	842.3	1.63
Compound B (10 μM)	1266.3	2.44
VEGF (50 ng/mL)	1551.3	2.99

Visualization



Experimental Workflow Diagram

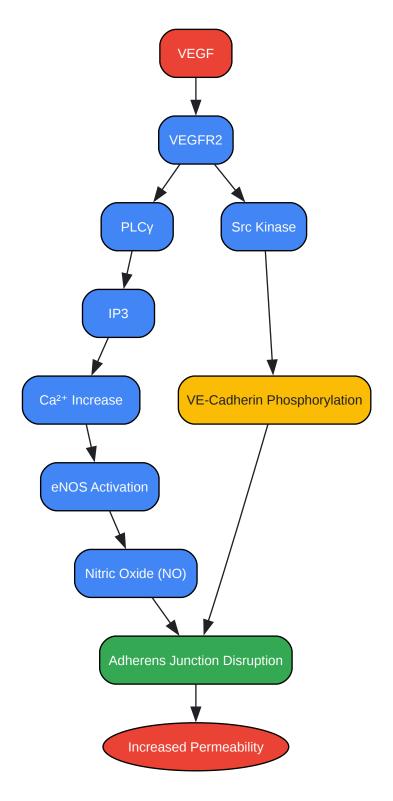


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Figure 1. Experimental workflow for the in vitro endothelial permeability assay.



Signaling Pathway Diagram: VEGF-Induced Endothelial Permeability



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Figure 2. A representative signaling pathway for VEGF-induced endothelial permeability.



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References

- 1. 异硫氰酸荧光素-葡聚糖 average mol wt 4,000, (FITC:Glucose = 1:250) | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Measurement of Endothelial Permeability using FITC-Dextran]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681510#sc-46944-protocol-for-measuring-endothelial-permeability]

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